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Compound of Interest

5-(4-Fluorophenyl)oxazolidin-2-
Compound Name:
one

Cat. No.: B13538541

Get Quote

Executive Summary
Compound: 5-(4-Fluorophenyl)oxazolidin-2-one CAS Registry Number: 19338-43-3

Molecular Formula: C

H
FNO
Molecular Weight: 181.16 g/mol

This technical guide provides a comprehensive spectroscopic analysis of 5-(4-
fluorophenyl)oxazolidin-2-one, a critical pharmacophore scaffold used in the synthesis of
antibacterial agents (e.g., Linezolid derivatives) and monoamine oxidase inhibitors (MAOQOIs).
The 5-aryl-2-oxazolidinone core is structurally distinct due to its cyclic carbamate functionality,
which imparts unique vibrational and magnetic resonance signatures.

The following analysis synthesizes data from standard synthetic routes (e.g., from 4-
fluorostyrene oxide) and established structure-spectroscopy relationships for oxazolidinone

derivatives.
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Molecular Characterization Strategy

To fully validate the structure of 5-(4-fluorophenyl)oxazolidin-2-one, a multi-modal
spectroscopic approach is required. The strategy focuses on confirming the integrity of the
heterocyclic ring and the para-substitution of the phenyl ring.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the molecular structure, moving
from mass identification to stereochemical and functional verification.

H NMR
Verify 5-H/4-H Ring Protons
Confirm AA'BB' Aromatic Pattern

Mass Spectrometry (MS)
Confirm MW: 181.16
Identify F-benzyl fragment

Infrared (IR)
Confirm Cyclic Carbamate
(1740-1760 cm-1)

Unknown Sample

13C & °F NMR
Confirm C-F Coupling
Verify Carbonyl Carbon

Click to download full resolution via product page

Figure 1: Step-by-step spectroscopic validation workflow for 5-(4-fluorophenyl)oxazolidin-2-
one.

Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The 5-substituted oxazolidinone ring creates
a chiral center at C5, making the C4 protons diastereotopic.

H NMR Analysis (300-500 MHz, CDCI

or DMSO-d

)

The spectrum is characterized by the ABX spin system of the heterocyclic ring and the AA'BB’
system of the para-substituted aromatic ring.
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Shift (
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Assignment
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NH 6.00 - 7.80 brs 1H concentration

and solvent (H-

bonding).

Ortho to
oxazolidinone

Ar-H 7.30 - 7.45 m 2H ring. Part of
AA'BB' system.
[1]
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Shielded by F;
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coupling.
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3.90-4.05 tordd 1H methylene proton
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3.50 - 3.65 dd 1H methylene proton
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C4-H

Key Diagnostic Feature: The coupling between the Fluorine atom and the aromatic protons
creates a complex multiplet structure in the 7.0-7.5 ppm region, distinct from the standard
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monosubstituted phenyl pattern.

C NMR Analysis (75-125 MHZz)
The

C spectrum is definitive due to the C-F coupling constants (

), which split the aromatic carbon signals.

Shift ( Coupling (
Carbon Type Assighment
» PpM) » Hz)
Carbon directly
C-F (An) ~162.5 bonded to Fluorine
(doublet).
Cyclic carbamate
Cc=0 ~159.5
carbonyl.
] Carbon attached to
C-ipso (Ar) ~135.0 o )
the oxazolidinone ring.
Carbons meta to
C-ortho (Ar) ~127.5 )
Fluorine.
Carbons ortho to
C-meta (Ar) ~115.8 )
Fluorine (doublet).
_ Methine carbon
C5 (Ring) ~78.0
bonded to Oxygen.
) Methylene carbon
C4 (Ring) ~48.0 )
bonded to Nitrogen.
F NMR
e Shift:

-113 to -115 ppm (singlet or multiplet depending on decoupling).

« Utility: Immediate confirmation of the fluorine atom's presence and electronic environment.

© 2026 BenchChem. All rights reserved. 4/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13538541?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional groups, particularly the cyclic
carbamate.

N-H Stretch: 3250 — 3350 cm

(Broad, medium intensity).

e C=0 Stretch: 1740 — 1760 cm

(Strong, sharp). Note: This is higher than acyclic amides due to ring strain.

e C=C Aromatic: 1510, 1605 cm

o C-F Stretch: 1220 — 1250 cm

(Strong).

e C-O-C/ C-N Stretch: 1050 — 1200 cm

Mass Spectrometry (MS)[2]

¢ lonization Mode: Electron Impact (El) or Electrospray lonization (ESI+).
» Molecular lon:
o EI
181 [M]
o ESI:
182 [M+H]

» Fragmentation Pattern (EI):
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o 181

137: Loss of CO

(44 Da). This is the diagnostic cleavage of the oxazolidinone ring.
o 137

109: Loss of CH

=NH (28 Da) or ethylene fragments, generating the 4-fluorobenzyl cation or related
stabilized radical cation.

o 109: 4-Fluorobenzyl cation (Characteristic for 4-F-benzyl derivatives).

Molecular lon [M]*
m/z 181

CO2 (44 Da)

[M - CO2]*
m/z 137
(Aziridine/Imine intermediate)

CH2NH (29 Da)

Fluorobenzyl Cation
m/z 109

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway for 5-(4-fluorophenyl)oxazolidin-2-one under
Electron Impact (EI) ionization.

Experimental Protocols
Synthesis for Reference Standard

To generate a verifiable standard for spectroscopic comparison, the following established
protocol using 4-fluorostyrene oxide is recommended. This method ensures the correct
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regiochemistry (5-aryl isomer).

Reaction:

Protocol:

Reagents: Dissolve 4-fluorostyrene oxide (1.0 equiv) and urea (2-3 equiv) in a polar solvent
(e.g., NMP or DMF).

o Catalysis: Add a Lewis acid catalyst (e.g., AICI

or a specific organocatalyst) if required to promote ring opening.

e Conditions: Heat to 100-130°C for 4-8 hours.
o Workup: Pour into water, extract with ethyl acetate. Wash with brine.

 Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Eluent:
Hexanes/Ethyl Acetate 1:1).

 Yield: Expect 60-80% as a white solid.

Sample Preparation for NMR

e Solvent: Use DMSO-d

for better solubility and sharper NH peaks, or CDCI
for standard comparison.

o Concentration: Dissolve ~5-10 mg of the solid in 0.6 mL of solvent.
o Reference: Ensure TMS (0.00 ppm) or residual solvent peak (CDCI

. 7.26 ppm; DMSO: 2.50 ppm) is referenced correctly.

References

e Synthesis of 5-Aryl-2-oxazolidinones
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization Guide: 5-(4-
Fluorophenyl)oxazolidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13538541/docs#spectroscopic-characterization-
guide-5-4-fluorophenyl-oxazolidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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